N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2,4-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2,4-dimethylaniline is a complex organic compound that features a unique structure combining an imidazo[2,1-b][1,3]thiazole ring with a dimethylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2,4-dimethylaniline typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[2,1-b][1,3]thiazole core, which can be synthesized through the cyclization of appropriate thioamide and α-haloketone precursors under acidic conditions. The chlorination of the imidazo[2,1-b][1,3]thiazole ring is then achieved using reagents like thionyl chloride or phosphorus pentachloride.
The final step involves the alkylation of 2,4-dimethylaniline with the chlorinated imidazo[2,1-b][1,3]thiazole intermediate. This reaction is typically carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation would also be employed to ensure consistency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2,4-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, potentially reducing the imidazo[2,1-b][1,3]thiazole ring.
Substitution: The chloro group on the imidazo[2,1-b][1,3]thiazole ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or tetrahydrofuran (THF).
Substitution: Amines, thiols; in solvents like DMF or DMSO, often with a base like triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazo[2,1-b][1,3]thiazole derivatives.
Substitution: Substituted imidazo[2,1-b][1,3]thiazole derivatives with various functional groups.
Scientific Research Applications
N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2,4-dimethylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the design of new drugs targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2,4-dimethylaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The imidazo[2,1-b][1,3]thiazole ring can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-methylamine
- N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-phenylamine
Uniqueness
N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2,4-dimethylaniline is unique due to the presence of the 2,4-dimethylaniline moiety, which can influence its chemical reactivity and biological activity. The combination of the imidazo[2,1-b][1,3]thiazole ring with the dimethylaniline group provides a distinct structural framework that can be exploited for various applications, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2,4-dimethylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3S/c1-9-3-4-11(10(2)7-9)16-8-12-13(15)17-14-18(12)5-6-19-14/h3-7,16H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWQCDSIHHTWFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=C(N=C3N2C=CS3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.